molecular formula C24H29N3O4 B4223457 2-(4-Cyclohexylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Cyclohexylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4223457
M. Wt: 423.5 g/mol
InChI Key: PMVMWYBTLOKFBW-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxyacetyl moiety, which is further linked to a nitrophenyl-substituted piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-Cyclohexylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetyl intermediate.

    Nitration of the Phenyl Ring: The phenoxyacetyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

    Formation of the Piperazine Derivative: The final step involves the reaction of the nitrated phenoxyacetyl intermediate with piperazine in the presence of a suitable solvent such as dichloromethane to yield the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-Cyclohexylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyacetyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalyst, nucleophiles such as amines or thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Cyclohexylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various piperazine derivatives with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-Cyclohexylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar piperazine core but differs in the substitution pattern on the phenyl ring.

    1-[2-Hydroxy-3-(4-cyclohexylphenoxy)propyl]-4-(2-pyridyl)piperazine: This compound has a similar cyclohexylphenoxy moiety but differs in the substitution on the piperazine ring.

The uniqueness of 2-(4-Cyclohexylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c28-24(18-31-23-12-6-20(7-13-23)19-4-2-1-3-5-19)26-16-14-25(15-17-26)21-8-10-22(11-9-21)27(29)30/h6-13,19H,1-5,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVMWYBTLOKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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